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molecular formula C17H34O2 B073716 Isopropyl myristate CAS No. 1405-98-7

Isopropyl myristate

Cat. No. B073716
M. Wt: 270.5 g/mol
InChI Key: AXISYYRBXTVTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05725803

Procedure details

cetearyl isononanoate--"Cetiol SN": 8.00 wt. %
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]CCCCCCCCCCCCCCCOC(CCCCCC(C)C)=O.CCCCCCCC/C=C\CCCCCC[CH2:44][CH2:45][O:46][C:47]([CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55]/[CH:56]=[CH:57]\[CH2:58][CH2:59][CH2:60][CH2:61]CCCC)=[O:48]>>[C:47]([O:46][CH:45]([CH3:44])[CH3:1])(=[O:48])[CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH3:61]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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